molecular formula C14H18N2O2 B2477638 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide CAS No. 338748-26-8

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide

Cat. No.: B2477638
CAS No.: 338748-26-8
M. Wt: 246.31
InChI Key: RJEQFKIQMNNPMX-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Scientific Research Applications

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide typically involves the reaction of 3,3-dimethyl-2-oxoazetidine with a phenylpropanamide derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide, facilitating the nucleophilic attack on the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethyl-2-oxo-1-azetanyl)-benzenecarbonitrile
  • Methyl 2-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarboxylate
  • Ethyl 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate

Uniqueness

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2)9-16(13(14)18)11(12(15)17)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEQFKIQMNNPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C(CC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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